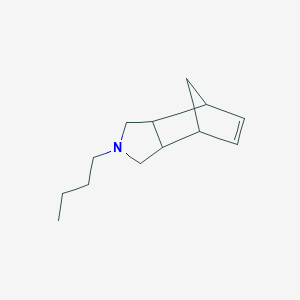
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its hexahydro-isoindole core, which is fused with a methano bridge and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
- 1H-3a,7-Methanoazulene
- 1H-Inden-1-one
Uniqueness
What sets 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole apart from similar compounds is its unique structural features, such as the butyl group and the methano bridge. These features confer specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
4-butyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C13H21N/c1-2-3-6-14-8-12-10-4-5-11(7-10)13(12)9-14/h4-5,10-13H,2-3,6-9H2,1H3 |
Clave InChI |
PQIMOMBLIVOHTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2C3CC(C2C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















